molecular formula C19H22N2OS B11822640 (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11822640
M. Wt: 326.5 g/mol
InChI Key: MTRVBLNVYKCHQN-UHFFFAOYSA-N
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Description

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with the molecular formula C19H22N2OS. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. The compound features a pyrrolidine ring, a pyridine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. One common method involves the reaction of 2-(isopropylthio)pyridine with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the coupling of the pyridine and pyrrolidine intermediates with a phenylmethanone derivative, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3

InChI Key

MTRVBLNVYKCHQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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